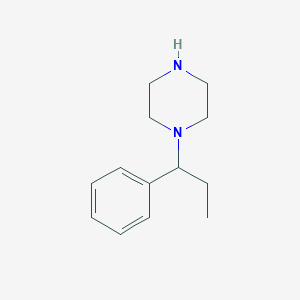

1-(1-Phenylpropyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13(12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,13-14H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCIDTWYFZBDNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 1 Phenylpropyl Piperazine

Strategic Approaches to Piperazine (B1678402) Ring Formation

One common approach involves the cyclization of 1,2-diamines with suitable electrophiles. rsc.org For instance, the reaction of a diamine with a dihalide can lead to the formation of the six-membered piperazine ring. Another strategy is the reductive amination of a bis-aldehyde or bis-ketone with an amine. mdpi.com

A notable and efficient method for generating functionalized piperazines is through the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) bond. rsc.orgresearchgate.net This approach allows for the synthesis of piperazine derivatives by reacting DABCO with various reagents such as alkyl halides, which leads to the opening of the bicyclic structure to form a substituted piperazine. rsc.orgresearchgate.net

Furthermore, metal-free, multi-component reactions have been developed for the synthesis of diverse piperazine derivatives. researchgate.net These one-pot syntheses can offer high efficiency and positional selectivity under mild reaction conditions. researchgate.net A simplified one-pot, one-step synthetic procedure for preparing a wide array of monosubstituted piperazine derivatives has also been reported, which avoids the need for protecting groups and can be cost-effective for larger-scale manufacturing. nih.gov

| Synthetic Strategy for Piperazine Ring | Description | Key Features |

| Cyclization of 1,2-Diamine | Reaction of a 1,2-diamine with a dielectrophile. | Versatile and widely used. |

| Reduction of Diketopiperazine | Reduction of the two amide bonds in a diketopiperazine. | Often starts from amino acids. researchgate.net |

| DABCO Bond Cleavage | Ring-opening of 1,4-diazabicyclo[2.2.2]octane. | Efficient for synthesizing functionalized piperazines. rsc.orgresearchgate.net |

| Multi-component Reactions | One-pot reactions involving multiple starting materials. | High efficiency and diversity of products. researchgate.net |

| One-pot Monosubstitution | Direct synthesis of monosubstituted piperazines from a protonated piperazine. | No protecting group needed, cost-effective. nih.gov |

Synthetic Pathways for Introducing Phenylpropyl Moieties

The introduction of the 1-phenylpropyl group onto the piperazine nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation or reductive amination.

In the N-alkylation approach, piperazine is reacted with a 1-phenylpropyl halide, such as 1-bromo-3-phenylpropane. bg.ac.rs This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction conditions can influence the yield and purity of the resulting 1-(1-phenylpropyl)piperazine. For instance, the reaction can be performed in acetonitrile (B52724) at elevated temperatures. bg.ac.rs

Reductive amination provides an alternative pathway. This involves the reaction of piperazine with 3-phenylpropanal (B7769412) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-substituted piperazine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN).

Derivatization Strategies for N-Substitution and Ring Modification

Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of new research tools. These derivatization strategies primarily focus on the remaining secondary amine of the piperazine ring and modifications to the phenylpropyl side chain.

Alkylation Reactions on Piperazine Nitrogen Atoms

The secondary amine of this compound is a versatile handle for introducing a wide variety of substituents via alkylation reactions. This can be achieved by reacting the monosubstituted piperazine with an alkyl halide or another suitable alkylating agent. smolecule.comambeed.com For example, N-alkylation with 2-[bis(4-fluorophenyl)methoxy]ethyl chloride is a key step in the synthesis of potent dopamine (B1211576) transporter ligands like GBR 12909. bg.ac.rsacs.org The reaction conditions for these alkylations often involve a base, such as potassium carbonate, and a suitable solvent like toluene (B28343) or acetonitrile. acs.orgresearchgate.net

Introduction of Diverse Functional Groups and Aromatic Systems

To investigate the impact of different functionalities on the properties of this compound analogs, a variety of functional groups and aromatic systems can be introduced. This can be accomplished by using appropriately substituted alkylating agents or by modifying the phenylpropyl moiety itself.

Research has explored the introduction of substituents such as amino, fluoro, hydroxyl, and methoxyl groups at the C2 or C3 position of the phenylpropyl side chain. nih.gov The synthesis of these analogs often involves coupling 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine with a suitably substituted propionic acid, followed by reduction of the resulting amide. nih.gov

Furthermore, the phenyl ring of the phenylpropyl group can be replaced with other aromatic or heteroaromatic systems to explore the effects of these changes. acs.org The synthesis of such derivatives would involve starting with the appropriately modified phenylpropanol or phenylpropionic acid.

| Functional Group/System | Position of Introduction | Synthetic Approach |

| Amino, Fluoro, Hydroxyl, Methoxyl | C2 or C3 of phenylpropyl moiety | Coupling with substituted propionic acid followed by reduction. nih.gov |

| Aromatic/Heteroaromatic Systems | Replacement of the phenyl ring | Starting from a modified phenylpropanol or phenylpropionic acid. acs.org |

| Alkyl/Aryl Groups | N4 of the piperazine ring | N-alkylation with corresponding halides. smolecule.comambeed.com |

Synthesis of Radiolabeled Analogs for Research Applications

For in vivo imaging studies, such as Positron Emission Tomography (PET), radiolabeled analogs of this compound derivatives are essential. The synthesis of these radiotracers involves the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule.

The synthesis of [¹⁸F]GBR 13119, a fluorinated analog, involves a four-step synthesis where fluorine-18 is introduced in the first step via aromatic nucleophilic substitution. umich.edu The resulting radiolabeled intermediate is then carried through the subsequent reaction steps to yield the final product. umich.edu

For carbon-11 labeling, [¹¹C]methyl iodide is a common precursor. mdpi.com This can be used to introduce a radiolabeled methyl group onto a nitrogen or other suitable position. For example, N-alkylation of a precursor amine with [¹¹C]methyl iodide can produce the desired ¹¹C-labeled tracer. umich.edu The short half-life of these isotopes necessitates rapid and efficient synthetic procedures. mdpi.com

| Radiolabel | Precursor | Method of Incorporation | Application |

| Fluorine-18 (¹⁸F) | [¹⁸F]Fluoride | Aromatic Nucleophilic Substitution | PET Imaging umich.edu |

| Carbon-11 (¹¹C) | [¹¹C]Methyl Iodide | N-Alkylation | PET Imaging umich.edumdpi.com |

Salt Formation and its Implications for Research Material Properties

The basic nitrogen atoms of the piperazine ring in this compound and its derivatives allow for the formation of salts with various acids. The most common salt form for research purposes is the dihydrochloride (B599025) salt. bg.ac.rs

Salt formation is a critical step in the purification and handling of these compounds. The formation of a crystalline salt can significantly aid in the removal of impurities. bg.ac.rs From a practical standpoint, salts often exhibit improved solubility in aqueous media and enhanced stability compared to the free base. researchgate.net This is particularly important for in vitro and in vivo experimental work where consistent and reliable dosing solutions are required.

The dihydrochloride salt of N-(3-phenylpropyl)piperazine can be prepared by treating a solution of the free base in a suitable solvent, such as ethanol (B145695) or acetonitrile, with hydrochloric acid. bg.ac.rs The choice of solvent and the conditions for precipitation can be optimized to maximize yield and purity. bg.ac.rs

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen skeleton. researchgate.net

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(1-phenylpropyl)piperazine is expected to show distinct signals corresponding to the protons of the phenyl ring, the propyl chain, and the piperazine (B1678402) ring. The interpretation of signals from the piperazine cycle can sometimes be complex, presenting as multiplets or broad singlets due to the presence of eight non-equivalent protons. researchgate.net

Phenyl Protons: The five protons on the monosubstituted phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.4 ppm. rsc.org

Propyl Protons: The methine proton (-CH-) alpha to both the phenyl ring and the piperazine nitrogen would be the most downfield of the propyl protons, likely appearing as a triplet around δ 3.5-4.0 ppm. The methylene (B1212753) protons (-CH2-) adjacent to it would likely resonate as a multiplet around δ 1.6-1.9 ppm, and the terminal methyl protons (-CH3) would appear as a triplet further upfield, around δ 0.8-1.0 ppm. pdx.edumsu.edu

Piperazine Protons: The protons on the piperazine ring are expected to produce signals in the δ 2.4 to 3.2 ppm range. chemicalbook.comresearchgate.net Specifically, the four protons on the carbons attached to the propyl-substituted nitrogen would likely appear as a multiplet around δ 2.5-2.7 ppm, while the four protons on the carbons adjacent to the secondary amine (N-H) would be found slightly more downfield, around δ 2.9-3.2 ppm. The N-H proton itself would appear as a broad singlet, the chemical shift of which is variable depending on solvent and concentration. chemicalbook.commsu.edu

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (Ar-H) | 7.2 - 7.4 | Multiplet (m) |

| Methine (N-CH-Ph) | 3.5 - 4.0 | Triplet (t) |

| Piperazine (-CH₂-N-CH) | 2.5 - 2.7 | Multiplet (m) |

| Piperazine (-CH₂-NH) | 2.9 - 3.2 | Multiplet (m) |

| Methylene (-CH₂-CH₃) | 1.6 - 1.9 | Multiplet (m) |

| Piperazine N-H | Variable | Broad Singlet (br s) |

| Methyl (-CH₃) | 0.8 - 1.0 | Triplet (t) |

Table of Predicted ¹H NMR Chemical Shifts for this compound. The predictions are based on general principles and data from analogous compounds. chemicalbook.comrsc.orgpdx.edumsu.eduresearchgate.net

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, signals are anticipated for the phenyl, propyl, and piperazine carbons. Aromatic carbons typically resonate between δ 100-150 ppm. researchgate.net

Phenyl Carbons: The phenyl group would show multiple signals in the aromatic region (δ 115-145 ppm). The carbon attached to the propyl chain (ipso-carbon) would be distinct from the ortho, meta, and para carbons. chemicalbook.comresearchgate.net

Propyl Carbons: The methine carbon, being attached to a nitrogen and a phenyl group, would be significantly deshielded, appearing in the range of δ 60-70 ppm. The methylene and methyl carbons would appear at higher fields (further upfield), estimated around δ 20-30 ppm and δ 10-15 ppm, respectively. organicchemistrydata.orgyoutube.com

Piperazine Carbons: In related phenylpiperazine compounds, the piperazine carbons typically show two distinct signals. researchgate.net The carbons attached to the substituted nitrogen (C-2, C-6) are expected around δ 50-55 ppm, while the carbons adjacent to the secondary amine (C-3, C-5) are expected at a slightly higher field, around δ 45-50 ppm. chemicalbook.comresearchgate.net

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Phenyl (Ar-C) | 115 - 145 |

| Methine (N-C H-Ph) | 60 - 70 |

| Piperazine (-C H₂-N-CH) | 50 - 55 |

| Piperazine (-C H₂-NH) | 45 - 50 |

| Methylene (-C H₂-CH₃) | 20 - 30 |

| Methyl (-C H₃) | 10 - 15 |

Table of Predicted ¹³C NMR Chemical Shifts for this compound. The predictions are based on general principles and data from analogous compounds. chemicalbook.comresearchgate.netorganicchemistrydata.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of piperazine derivatives in various matrices. nih.govresearchgate.net The liquid chromatography step separates the compound of interest from a mixture, after which the mass spectrometer provides detection and mass information. For this compound (molecular formula C₁₃H₂₀N₂), analysis in positive ion mode would be expected to prominently show the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 205.16. This accurate mass measurement confirms the elemental composition of the molecule. LC-MS methods are valued for their sensitivity and are widely applied in pharmacokinetic and metabolic studies of N-phenylpiperazine derivatives. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, or tandem mass spectrometry, provides deeper structural insight by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, the fragmentation is expected to occur at the weakest bonds, primarily the C-N bonds of the piperazine ring and the bond connecting the propyl side chain.

Expected fragmentation pathways for the [M+H]⁺ ion (m/z 205.16) would include:

Cleavage of the propyl-piperazine bond: This would likely generate a stable phenylpropyl cation at m/z 119.

Ring-opening of the piperazine moiety: Cleavage within the piperazine ring is a characteristic fragmentation pathway for this class of compounds, leading to various smaller charged fragments. Common fragment ions for phenylpiperazines include those at m/z 70 and m/z 56. The loss of the C₂H₄N fragment from the protonated molecule is also a common pathway observed in related structures. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Loss |

| 205.16 | 119 | [C₉H₁₁]⁺ (Phenylpropyl cation) |

| 205.16 | 70 | [C₄H₈N]⁺ |

| 205.16 | 56 | [C₃H₆N]⁺ |

Table of Predicted Key Fragment Ions in the MS/MS Spectrum of this compound. Predictions are based on fragmentation patterns of analogous piperazine compounds. nih.gov

Thermospray Tandem Mass Spectrometry

Thermospray ionization is a soft ionization technique that interfaces liquid chromatography with mass spectrometry. wikipedia.org It involves spraying the LC eluent through a heated capillary, creating a jet of vapor and fine droplets that can be ionized. wikipedia.org A key feature of thermospray MS is that it typically produces abundant protonated molecular ions ([M+H]⁺) with minimal fragmentation, making it highly effective for molecular weight determination of thermally labile or non-volatile compounds. nih.gov

While it is an older technique, studies have demonstrated its utility for the quantitative analysis of various drugs in biological fluids, with detection limits often in the picogram range. nih.gov Though no specific studies utilizing thermospray MS for this compound were identified, its successful application to other nitrogen-containing pharmaceuticals suggests it would be a viable method for the analysis of this compound, particularly for confirming its molecular weight. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrational frequencies of its specific bonds. researchgate.net Analysis of the spectrum allows for the confirmation of key structural features, such as the phenyl ring, the piperazine ring, and the alkyl chain.

The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film. researchgate.net The characteristic absorption bands for this compound are predicted based on the known frequencies for its constituent functional groups. chemrxiv.org

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Aliphatic C-H | Stretching |

| 1600-1585 | Aromatic C=C | Stretching |

| 1500-1400 | Aromatic C=C | Stretching |

| 1170-1130 | C-N (Piperazine) | Stretching |

Note: The data in this table is representative and based on typical values for the specified functional groups.

The aromatic C-H stretching vibrations appear at a slightly higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretching vibrations of the propyl and piperazine moieties (<3000 cm⁻¹). The presence of sharp peaks in the 1600-1400 cm⁻¹ region confirms the existence of the phenyl ring. The characteristic C-N stretching of the piperazine ring is a key indicator of the heterocyclic core of the molecule. chemrxiv.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthesized compounds and for separating them from impurities or metabolites. figshare.com Due to its versatility and sensitivity, various HPLC methods are employed in the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for purity assessment would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated based on their affinity for the stationary phase, with more polar compounds eluting earlier. The purity is determined by the relative area of the main peak in the chromatogram.

Illustrative RP-HPLC Parameters for Purity Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

Note: These parameters are illustrative and would require optimization for specific applications.

In metabolic studies, HPLC coupled with UV detection (LC/UV) is used to separate and detect potential metabolites of this compound from biological matrices like plasma or urine. While not as specific as mass spectrometry, LC/UV can provide initial quantitative estimates of the parent compound and its major metabolites, especially if they possess a chromophore that absorbs UV light, which the phenyl group in this compound does. The retention times of the metabolites will differ from the parent compound, allowing for their separation and preliminary identification.

For a more detailed and sensitive analysis, particularly in metabolic studies, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.gov UPLC utilizes smaller particle size columns, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Following separation by UPLC, the analytes are introduced into the mass spectrometer. The parent ion corresponding to this compound and its metabolites are selected and fragmented to produce characteristic product ions. This high degree of specificity allows for unambiguous identification and quantification, even at very low concentrations. In a study on new phenylglycinamide derivatives, UPLC was used to determine the purity of the synthesized compounds. nih.gov Similarly, a UPLC-MS/MS method for the analysis of 40 piperazine compounds in hair has been developed, demonstrating the technique's applicability to this class of compounds.

Hypothetical UPLC-MS/MS Fragmentation Data for this compound:

| Parent Ion (m/z) | Product Ions (m/z) |

| 219.19 (M+H)⁺ | 132.11, 91.05 |

Note: This data is hypothetical and for illustrative purposes only. Actual fragmentation patterns would need to be determined experimentally.

Thin-Layer Chromatography (TLC) in Metabolic Studies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the preliminary screening of metabolites. In the context of this compound metabolic studies, TLC can be used to separate the parent drug from its more polar metabolites. researchgate.net

A TLC plate, typically silica (B1680970) gel, is spotted with an extract from a biological sample. The plate is then developed in a suitable solvent system. The different components travel up the plate at different rates, resulting in their separation. The spots can be visualized under UV light or by using a staining reagent. While not quantitative, TLC provides a quick qualitative picture of the metabolic profile. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For a newly synthesized batch of this compound, elemental analysis provides crucial evidence for its empirical formula, C₁₃H₂₀N₂. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values to confirm the compound's purity and composition.

Theoretical vs. Experimental Elemental Analysis Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 76.42 | 76.35 |

| Hydrogen (H) | 9.87 | 9.91 |

| Nitrogen (N) | 13.71 | 13.65 |

Note: The experimental data in this table is representative and used for illustrative purposes.

Pharmacological Research: Mechanism Based and Target Oriented Investigations Preclinical in Vitro Focus

Modulation of Monoamine Neurotransmitter Systems

The primary mechanism of action for many psychoactive compounds involves the modulation of monoamine neurotransmitters, namely serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). 1-(1-Phenylpropyl)piperazine and its analogs have been investigated for their ability to interact with the transporters responsible for the reuptake of these neurotransmitters.

Serotonin Transporter (hSERT) Interactions

The human serotonin transporter (hSERT) is a key target for many therapeutic agents. Research on 1-phenyl-piperazine (PP), a close structural analog of this compound, reveals significant interaction with hSERT. nih.gov Molecular modeling studies suggest that phenylpiperazine compounds bind within the primary substrate binding pocket of hSERT. nih.gov The binding orientation places the piperazine (B1678402) ring near key amino acid residues, including Asp98 and Phe335. nih.gov It is through these interactions that phenylpiperazine analogs can inhibit the reuptake of serotonin. nih.gov

Norepinephrine Transporter (hNET) Interactions

The human norepinephrine transporter (hNET) is the third major monoamine transporter. Phenylpiperazine analogs have been shown to interact with hNET, leading to the inhibition of norepinephrine reuptake. nih.gov The selectivity of these compounds for hNET over other monoamine transporters can be modified by altering the substitution pattern on the phenylpiperazine scaffold. nih.gov Specific binding affinity data for this compound at hNET is not explicitly available in the reviewed literature.

Reuptake Inhibition Profiles

Phenylpiperazine analogs are known to act as monoamine reuptake inhibitors. wikipedia.org This means they block the action of one or more of the monoamine transporters (SERT, DAT, NET), leading to an increase in the synaptic concentrations of the corresponding neurotransmitters. wikipedia.org Studies on various phenylpiperazine derivatives have demonstrated their potent inhibitory activity at these transporters. The specific profile of reuptake inhibition—whether a compound is selective for one transporter or acts on multiple transporters—is highly dependent on its specific chemical structure. nih.gov

Table 1: In Vitro Monoamine Transporter Inhibition Data for Selected Phenylpiperazine Analogs

| Compound/Analog | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | Source |

| 1-Phenyl-piperazine (PP) | Data not specified | Data not specified | Data not specified | nih.gov |

| GBR 12909 | Data not specified | K(L)=34+/-11 | Data not specified | nih.gov |

Note: Specific IC₅₀ values for this compound are not available in the cited literature. The table includes data for related compounds to illustrate the general activity of the chemical class.

Neurotransmitter Release Modulation

In addition to inhibiting reuptake, some phenylpiperazine analogs have been found to induce the release of monoamine neurotransmitters. nih.gov This mechanism is distinct from reuptake inhibition and involves the transporter working in reverse, actively effluxing neurotransmitters from the presynaptic neuron into the synaptic cleft. nih.gov This dual action as both a reuptake inhibitor and a releasing agent can lead to a significant increase in extracellular monoamine levels. nih.gov Specific studies on the neurotransmitter releasing properties of this compound are not detailed in the available literature, but this action is a known characteristic of the broader phenylpiperazine class. nih.gov

Receptor Binding and Agonist/Antagonist Activity Profiling (In Vitro)

Studies on N-phenylpropyl-N´-substituted piperazines have revealed high affinity for sigma (σ) receptors, particularly the σ₁ subtype. nih.gov In some cases, these compounds displayed this sigma receptor affinity without concurrently binding to the dopamine transporter. nih.gov

The broader class of phenylpiperazines has been shown to interact with various other receptors, though specific data for this compound is limited. For example, different phenylpiperazine derivatives have been investigated for their affinity at serotonin receptors (such as 5-HT₁A and 5-HT₂A), dopamine receptors, and adrenergic receptors. The specific receptor binding profile is highly dependent on the precise chemical structure of the analog.

Enzyme Interaction Studies

This subsection reviews the in vitro effects of this compound on specific enzyme activity.

A thorough search of the scientific literature did not reveal any preclinical in vitro studies on the inhibitory effects of this compound on the enzyme acetylcholinesterase. Therefore, its potential as an acetylcholinesterase inhibitor remains uninvestigated in the public domain.

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and research publications, no specific pharmacological data regarding the preclinical in vitro investigation of this compound for HIV-protease inhibition or its interaction with other biological targets could be identified.

The requested article, which was to be strictly focused on the pharmacological research of "this compound," cannot be generated due to the absence of publicly available scientific studies on this specific compound. The initial search yielded information on structurally related phenylpiperazine derivatives, but not on this compound itself.

Research into compounds with similar structural motifs, such as 1-phenylpiperazine (B188723) (PPZ) and various derivatives of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935), has been conducted. For instance, 1-phenylpiperazine has been investigated as a potential intestinal permeation enhancer. Derivatives of GBR 12935 have been studied for their effects on dopamine, serotonin, and norepinephrine transporter systems.

However, the specific inquiries into the mechanism-based and target-oriented investigations of this compound, particularly concerning HIV-protease inhibition and other biological target interactions, did not yield any relevant findings. The scientific community has not published any in vitro studies that would provide the data necessary to populate the requested article's sections on "HIV-Protease Inhibition" or "Exploration of Other Biological Target Interactions."

It is important to note that the absence of published research does not definitively mean that no research has been conducted. Such investigations could be part of proprietary drug discovery programs and not disclosed in the public domain.

Without any specific data on this compound, any attempt to create the requested article would be speculative and would not adhere to the strict requirement of providing scientifically accurate and verifiable information. Therefore, no content for the specified outline can be produced at this time.

In Vitro Metabolism and Biotransformation Pathways

Metabolite Identification and Characterization Using Liver Subcellular Fractions (Microsomes, S9)

Incubations of piperazine (B1678402) derivatives with liver microsomes or S9 fractions in the presence of necessary cofactors like NADPH initiate a range of metabolic reactions. frontiersin.orgku.edu These experiments allow for the isolation and identification of various metabolites through techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com For many piperazine compounds, the piperazine moiety itself is a primary site for metabolic modification. frontiersin.org

Aliphatic Hydroxylation of the Piperazine Ring

A common metabolic pathway for drugs containing a piperazine ring is aliphatic hydroxylation. frontiersin.org This reaction involves the introduction of a hydroxyl (-OH) group onto one of the carbon atoms of the piperazine ring. Studies on various piperazine-containing molecules have shown that this hydroxylation is a major route of metabolism in human liver microsomes. frontiersin.orgmdpi.com This process increases the polarity of the compound, aiding in its eventual elimination from the body. For example, research on other complex piperazine derivatives has demonstrated that aliphatic hydroxylation of the piperazine ring is a key initial step in their biotransformation. frontiersin.org

Oxidation and Dealkylation Pathways

Oxidation and N-dealkylation are significant metabolic routes for piperazine derivatives. nih.govnih.gov N-dealkylation involves the cleavage of the bond between a nitrogen atom of the piperazine ring and an attached alkyl or arylalkyl group. doi.org This process is frequently catalyzed by CYP enzymes, particularly from the CYP3A family. nih.govdoi.org

The process often begins with the hydroxylation of the carbon atom attached to the nitrogen (α-carbon hydroxylation), which forms an unstable carbinolamine intermediate that spontaneously breaks down, yielding the dealkylated piperazine and an aldehyde or ketone. frontiersin.org Subsequent oxidation of the piperazine ring can also occur, leading to the formation of various oxidized metabolites. frontiersin.org For instance, studies on piperazine-type neuroleptics have identified N-demethylation and 5-sulphoxidation as key pathways. nih.govnih.gov

Table 1: Common Metabolic Pathways for Piperazine Derivatives in Liver Subcellular Fractions

| Metabolic Pathway | Description | Common Metabolite Types | Supporting Evidence |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to a carbon on the piperazine ring. | Hydroxylated piperazine derivatives. | Major pathway observed in human liver microsomes for various piperazine compounds. frontiersin.orgmdpi.com |

| N-Dealkylation | Cleavage of the N-C bond at one of the piperazine nitrogens. | Dealkylated piperazine core. | Common pathway for arylpiperazine derivatives, often mediated by CYP3A4. nih.govdoi.org |

| Oxidation | Can include N-oxidation at the piperazine nitrogens or further oxidation of the ring structure. | N-oxides, ring-opened products. | Observed in the metabolism of numerous piperazine-containing drugs. frontiersin.orgmdpi.com |

Involvement of Cytochrome P450 (CYP) Isoenzymes

The cytochrome P450 system is a superfamily of enzymes primarily responsible for Phase I metabolism of a vast number of drugs and other xenobiotics. nih.govnih.govmdpi.com Identifying the specific CYP isoenzymes involved in a compound's metabolism is critical for predicting potential drug-drug interactions. nih.govfda.gov

Roles of CYP2D6, CYP1A2, CYP3A4

Studies on a wide range of piperazine-containing drugs consistently show the involvement of CYP3A4, CYP2D6, and CYP1A2. nih.govnih.govcapes.gov.br

CYP2D6 is frequently involved in the subsequent oxidation or hydroxylation of the molecule after initial dealkylation. doi.org For example, in the metabolism of the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP), CYP2D6 was found to be the most important enzyme for its hydroxylation. capes.gov.br

CYP1A2 also contributes to the metabolism of many piperazine compounds, often participating in oxidation reactions like sulphoxidation or hydroxylation. nih.govnih.govcapes.gov.br

The relative contribution of each enzyme can vary significantly depending on the specific structure of the compound. nih.gov

Inhibition of Other CYP Isoenzymes (e.g., CYP2C19, CYP2C9)

In addition to being substrates, some piperazine derivatives can also act as inhibitors of CYP enzymes. mdpi.com The metabolism of certain piperazine-type drugs has also been shown to involve other isoforms, such as CYP2C19 and CYP2C9. For example, CYP2C19 was identified as the main isoenzyme responsible for the N-demethylation of the neuroleptic perazine (B1214570), with minor roles for CYP2C9 in its oxidation. nih.gov The potential for a compound to inhibit major CYP enzymes is a crucial aspect of its drug development profile, as inhibition can lead to clinically significant drug-drug interactions by impairing the metabolism of co-administered drugs. nih.govfda.gov

Table 2: Key Cytochrome P450 Isoenzymes in the Metabolism of Piperazine Derivatives

| CYP Isoenzyme | Typical Role | Example Reaction | Supporting Evidence |

| CYP3A4 | Major contributor | N-Dealkylation, Oxidation | Implicated in the metabolism of most arylpiperazine derivatives. nih.govdoi.orgnih.gov |

| CYP2D6 | Significant contributor | Aromatic Hydroxylation, Oxidation | Key enzyme in the hydroxylation of TFMPP and other piperazines. doi.orgcapes.gov.br |

| CYP1A2 | Contributor | Oxidation, Sulphoxidation, Hydroxylation | Involved in the metabolism of various piperazine-type neuroleptics. nih.govnih.govcapes.gov.br |

| CYP2C19 | Contributor | N-Demethylation | Identified as the primary enzyme for perazine N-demethylation. nih.gov |

| CYP2C9 | Minor contributor | Oxidation | Shows lesser engagement in the metabolism of some piperazine compounds. nih.gov |

Identification of Metabolic Soft Spots and Reactive Intermediates

The in vitro metabolism of xenobiotics is a critical area of study in drug development, providing insights into the biotransformation pathways a compound is likely to undergo in vivo. For the chemical compound 1-(1-Phenylpropyl)piperazine, while direct metabolic studies are not extensively available in the public domain, an understanding of its metabolic fate can be extrapolated from the well-documented metabolism of structurally related piperazine derivatives. The metabolic soft spots of a molecule are the positions most susceptible to enzymatic modification. Identifying these sites is crucial for understanding the compound's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

The structure of this compound contains several potential sites for metabolic attack. These include the phenyl ring, the propyl chain, and the piperazine ring. Based on the metabolism of other piperazine-containing compounds, the following are predicted to be the primary metabolic soft spots and potential biotransformation pathways:

Aromatic Hydroxylation: The phenyl group is a prime target for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites. This is a common pathway for many drugs containing a phenyl moiety. For instance, in studies of other phenylpiperazine derivatives, aromatic hydroxylation is a frequently observed metabolic route.

N-Dealkylation: The bond between the nitrogen of the piperazine ring and the propyl group is susceptible to enzymatic cleavage. This N-dealkylation would result in the formation of piperazine and 1-phenylpropan-1-one or a related metabolite. This pathway is a major metabolic route for many piperazine-based drugs. For example, the metabolism of perazine, a piperazine-type phenothiazine, prominently features N-demethylation catalyzed mainly by CYP2C19. nih.gov

Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation. This can lead to the formation of various metabolites, including N-oxides and products of ring opening.

Aliphatic Hydroxylation: The propyl chain can be hydroxylated at various positions, leading to the formation of alcohol metabolites.

The formation of reactive intermediates is a significant concern in drug metabolism, as these species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. For piperazine-containing compounds, two primary types of reactive intermediates are of note:

Iminium Ions: The piperazine ring, particularly the cyclic tertiary amine structure, can undergo bioactivation to form an iminium ion. nih.gov These electrophilic species can be trapped by nucleophiles such as cyanide or glutathione (B108866) (GSH). The formation of cyano or GSH adducts in in vitro incubation systems with human liver microsomes (HLMs) is a strong indicator of iminium ion formation. For example, studies on the tyrosine kinase inhibitor Dubermatinib, which contains an N-methyl piperazine ring, demonstrated the formation of three cyano adducts, confirming the generation of reactive iminium intermediates. preprints.org

Quinone-type Metabolites: If the phenyl ring undergoes hydroxylation followed by further oxidation, it can lead to the formation of reactive quinone or quinone-imine species. nih.gov These are also electrophilic and can be trapped by nucleophiles like GSH. The bioactivation of the dichloro-phenyl group in the compound X-376 to a quinone methide is a documented example of this pathway. nih.gov

The specific cytochrome P450 isoforms involved in the metabolism of this compound have not been explicitly identified. However, studies on other piperazine derivatives consistently implicate several key enzymes. CYP2D6, CYP3A4, and CYP1A2 are frequently involved in the metabolism of piperazine-containing drugs. nih.govresearchgate.net For example, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net

Table 1: Predicted Metabolic Soft Spots and Potential Reactive Intermediates of this compound

| Metabolic "Soft Spot" | Predicted Biotransformation Pathway | Potential Reactive Intermediate |

| Phenyl Ring | Aromatic Hydroxylation | Quinone-type metabolite |

| Piperazine Ring | N-Dealkylation, Oxidation | Iminium ion |

| Propyl Chain | Aliphatic Hydroxylation | Not applicable |

Prediction of In Vivo Metabolism from In Vitro Data

The extrapolation of in vitro metabolic data to predict the in vivo pharmacokinetic profile of a compound is a cornerstone of modern drug development. This process, often referred to as in vitro-in vivo extrapolation (IVIVE), allows for an early assessment of a drug candidate's metabolic clearance, potential for drug-drug interactions, and inter-individual variability in metabolism.

The primary in vitro systems used for these predictions are human liver microsomes (HLMs) and cryopreserved human hepatocytes. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450s. Hepatocytes, being whole liver cells, offer a more complete metabolic picture as they contain both phase I and phase II enzymes, as well as transporters.

The general workflow for predicting in vivo clearance from in vitro data involves several key steps:

Determination of In Vitro Intrinsic Clearance (CLint): The compound is incubated with HLMs or hepatocytes at various concentrations, and the rate of disappearance of the parent compound or the rate of formation of metabolites is measured over time. This allows for the calculation of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity of the reaction (Vmax). The intrinsic clearance is then calculated as Vmax/Km.

Scaling to Whole Liver: The in vitro intrinsic clearance is then scaled to predict the intrinsic clearance of the whole liver. This involves using scaling factors that account for the amount of microsomal protein or the number of hepatocytes per gram of liver and the average weight of the human liver.

Prediction of In Vivo Hepatic Clearance (CLh): The scaled intrinsic clearance is then used in a liver model to predict the in vivo hepatic clearance. The most commonly used model is the well-stirred model, which relates hepatic clearance to liver blood flow (Qh) and the unbound fraction of the drug in blood (fu).

While the principles of IVIVE are well-established, the accuracy of the predictions can be influenced by several factors. These include the specific in vitro system used, the mathematical model applied for scaling, and the physicochemical properties of the compound. For piperazine-based compounds, which are often substrates for multiple CYP enzymes, predicting the in vivo consequences of metabolism can be complex.

For instance, if a compound is primarily metabolized by a polymorphic enzyme like CYP2D6, significant inter-individual differences in in vivo clearance can be expected. In vitro studies using HLMs from donors with different CYP2D6 genotypes or using specific chemical inhibitors can help to predict the clinical significance of this polymorphism. Studies on the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) showed that CYP2D6 was the most important enzyme for its hydroxylation, suggesting potential pharmacokinetic differences between individuals with different CYP2D6 metabolizer phenotypes. capes.gov.br

Furthermore, the formation of reactive intermediates in vitro can signal a potential for in vivo toxicity. The detection of GSH or cyanide adducts in HLM incubations serves as a warning sign that may necessitate further in vivo studies to assess the actual risk of idiosyncratic adverse drug reactions.

Table 2: Key Parameters in the Prediction of In Vivo Metabolism from In Vitro Data

| Parameter | Description | In Vitro Determination |

| Km | Michaelis-Menten constant: substrate concentration at which the reaction rate is half of Vmax. | Enzyme kinetics studies with HLMs or hepatocytes. |

| Vmax | Maximum rate of an enzyme-catalyzed reaction. | Enzyme kinetics studies with HLMs or hepatocytes. |

| CLint | Intrinsic clearance: the ability of the liver to metabolize a drug in the absence of blood flow limitations. | Calculated from Vmax and Km (Vmax/Km). |

| fu | Unbound fraction of drug in blood. | Determined by equilibrium dialysis or ultrafiltration. |

| CLh | Hepatic clearance: the volume of blood cleared of the drug by the liver per unit of time. | Predicted using CLint, fu, and liver blood flow in a liver model. |

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Phenylpropyl Moiety

Modifications to the phenylpropyl portion of the molecule, which includes the phenyl ring and the three-carbon propyl chain, have been shown to be critical determinants of biological activity. Researchers have explored a range of substitutions to probe the steric, electronic, and conformational requirements for optimal interaction with various biological targets.

Alkyl, Alkenyl, and Alkynyl Substitutions

The introduction of various hydrocarbon groups onto the phenylpropyl moiety has been investigated to understand the impact of size, shape, and unsaturation. In studies of piperidine (B6355638) analogues of GBR 12935, a compound structurally related to the 1-(1-phenylpropyl)piperazine series, substitutions on the N-benzyl moiety (a proxy for the phenylpropyl group in terms of SAR exploration at the nitrogen) have yielded significant insights. The introduction of alkenyl and alkynyl groups at the 4'-position of the phenyl ring produced potent dopamine (B1211576) transporter (DAT) ligands. nih.gov Notably, a vinyl substitution at this position was identified as the most potent among the tested analogues. nih.gov This suggests that the introduction of a small, unsaturated group can enhance binding affinity at the DAT. nih.gov

Polar and Electron-Withdrawing/Donating Group Effects

The electronic properties of substituents on the phenyl ring of the phenylpropyl moiety play a crucial role in modulating the pharmacological activity of these compounds. Studies on related arylpiperazine series have demonstrated that the nature and position of these groups can significantly affect receptor binding and functional activity.

For instance, in a series of arylpiperazines targeting 5-HT1A and D2A receptors, the presence of electron-withdrawing groups on the phenyl ring at the para position led to a marked reduction in binding affinity for both receptors. nih.gov Similarly, in the context of antimycobacterial agents, lipophilic electron-withdrawing substituents on the phenyl ring were found to decrease the in vitro efficacy against Mycobacterium tuberculosis. mdpi.com

Conversely, the strategic placement of electron-donating groups can be beneficial for activity. In a study of equilibrative nucleoside transporter (ENT) inhibitors, replacing a larger aromatic system with a benzene (B151609) ring initially abolished activity. polyu.edu.hk However, the introduction of an electron-donating methyl group at the meta position, or an ethyl or oxymethyl group at the para position, successfully restored the inhibitory activity for both ENT1 and ENT2. polyu.edu.hk These findings underscore the sensitivity of the target receptors to the electronic landscape of the phenyl ring.

In a series of derivatives of GBR 12909 and GBR 12935, substitutions on the propyl chain itself were explored. The introduction of polar groups like hydroxyl and amino at the C2 position of the propyl chain had a significant impact on binding to the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT). An (S)-configured substituent with a lone pair of electrons, such as in a 2-fluoro-substituted analog, was found to significantly enhance DAT binding affinity. nih.gov In contrast, the steric bulk of the substituent was detrimental to DAT binding. nih.gov The 2-amino-substituted (R)-enantiomer displayed nearly equal affinity for both DAT and SERT, highlighting how a single polar group can influence selectivity. nih.gov

| Compound Series | Substitution | Effect on Activity |

| Arylpiperazines | para-Electron-withdrawing group on phenyl ring | Decreased affinity for 5-HT1A and D2A receptors. nih.gov |

| Antimycobacterial piperazines | Electron-withdrawing lipophilic group on phenyl ring | Decreased in vitro efficacy. mdpi.com |

| ENT Inhibitors | meta-Methyl or para-ethyl/oxymethyl on benzene ring | Restored inhibitory activity for ENT1 and ENT2. polyu.edu.hk |

| GBR 12909/12935 Analogs | (S)-2-Fluoro on propyl chain | Enhanced DAT binding affinity. nih.gov |

| GBR 12909/12935 Analogs | (R)-2-Amino on propyl chain | Equipotent at DAT and SERT. nih.gov |

Influence of Aromatic Ring Alterations

Replacing the phenyl ring of the phenylpropyl moiety with other aromatic or heteroaromatic systems is a common strategy to explore new chemical space and modulate pharmacological properties. In studies of N-benzylpiperidine analogs, which share structural similarities, the phenyl ring was replaced with isomeric α- and β-naphthyl groups. nih.gov This modification represents an expansion of the aromatic system to probe for additional binding interactions.

In a different context, the nature of the aromatic ring was shown to be critical for the activity of ENT inhibitors. In this series, the replacement of a naphthalene (B1677914) moiety with a smaller benzene ring resulted in a complete loss of inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This demonstrates that for certain targets, the size and shape of the aromatic system are critical for maintaining biological activity.

Effects of Piperazine (B1678402) Ring Modifications

The piperazine ring serves as a central scaffold in this class of compounds and is a key site for chemical modification. Alterations to the piperazine ring, including substitutions at the second nitrogen atom (N4) and replacement of the entire ring system, have profound effects on potency and selectivity.

N-Substitution Patterns and Their Influence on Potency and Selectivity

The substituent at the N4 position of the piperazine ring is a major determinant of the compound's pharmacological profile. The size, lipophilicity, and chemical nature of this group can be tuned to achieve desired potency and selectivity for various targets.

In the development of antimycobacterial agents, it was observed that the introduction of bulky, lipophilic moieties at the N4 position, such as a benzyl (B1604629) or a diphenylmethyl group, led to an improvement in activity. mdpi.com This suggests that for this particular target, a large, non-polar group is preferred.

The N-substituent also plays a critical role in differentiating activity between closely related receptor subtypes. For example, in a series of N-phenylpiperazine analogs designed to target dopamine receptors, the N-substituent was found to be crucial for achieving selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov By systematically varying the N-substituent, researchers can fine-tune the interaction with the receptor binding pocket to favor one subtype over another. nih.govnih.gov

Furthermore, in a series of equilibrative nucleoside transporter inhibitors, the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was found to be essential for the inhibitory effects on both ENT1 and ENT2, regardless of the halogen's position. polyu.edu.hk This highlights the importance of specific electronic and steric features on the N-substituent for activity.

| Compound Series | N-Substitution | Effect on Activity |

| Antimycobacterial piperazines | Bulky, lipophilic groups (e.g., benzyl, diphenylmethyl) | Improved antimycobacterial activity. mdpi.com |

| Dopamine Receptor Ligands | Varied N-substituents | Modulated D3 vs. D2 receptor selectivity. nih.govnih.gov |

| ENT Inhibitors | Halogen on N-fluorophenylpiperazine | Essential for inhibitory activity on ENT1 and ENT2. polyu.edu.hk |

Impact of Replacing Piperazine with Other Heterocycles or Amine Linkers

Bioisosteric replacement of the piperazine ring with other cyclic or acyclic amine structures is a strategy used to investigate the structural requirements of the linker region and to potentially improve pharmacokinetic or pharmacodynamic properties. The results of such modifications are highly dependent on the specific compound series and their biological target.

In some cases, the piperazine ring is essential for activity. For instance, in a series of chromen-4-one derivatives with antitumor activity, replacing the piperazine ring with either a morpholine (B109124) or a pyrrolidine (B122466) group led to a significant decrease in activity. nih.gov Similarly, the substitution of piperazine with piperidine or aniline (B41778) also weakened activity in another class of compounds. nih.gov

However, in other contexts, alternative heterocyclic scaffolds can be well-tolerated or even beneficial. In the development of sigma-2 (σ2) receptor ligands, replacing the piperazine moiety with certain bridged or expanded ring systems yielded compounds that retained high affinity. Specifically, analogs containing a bridged 2,5-diazabicyclo[2.2.1]heptane, a 1,4-diazepine, or a 3-aminoazetidine core all demonstrated nanomolar affinities for the σ2 receptor. nih.gov Conversely, replacement with diazaspiroalkanes or a fused octahydropyrrolo[3,4-b]pyrrole (B1600083) system resulted in a loss of affinity. nih.gov This demonstrates that while the precise geometry of the diamine linker is critical, there is some flexibility for introducing conformational constraints or altering the ring size. The exploration of various piperazine bioisosteres continues to be an active area of research in drug design. enamine.netenamine.netblumberginstitute.org

| Original Scaffold | Biological Target | Replacement Heterocycle | Effect on Activity |

| Piperazine | Antitumor (Chromen-4-one series) | Morpholine, Pyrrolidine | Decreased activity. nih.gov |

| Piperazine | σ2 Receptor | 2,5-Diazabicyclo[2.2.1]heptane | Retained nanomolar affinity. nih.gov |

| Piperazine | σ2 Receptor | 1,4-Diazepine | Retained nanomolar affinity. nih.gov |

| Piperazine | σ2 Receptor | 3-Aminoazetidine | Retained nanomolar affinity. nih.gov |

| Piperazine | σ2 Receptor | Diazaspiroalkanes | Loss of affinity. nih.gov |

Role of Stereochemistry in Biological Activity

The biological activity of derivatives containing the this compound scaffold is significantly influenced by stereochemistry, particularly the chirality at the benzylic carbon of the 1-phenylpropyl group. Drug targets such as receptors and transporters are themselves chiral, meaning they can differentiate between the stereoisomers of a ligand. This interaction often results in one stereoisomer having a higher binding affinity and/or potency than the other. semanticscholar.org

In the context of monoamine transporter inhibitors, where the 1-phenylpropylpiperazine moiety is a key structural feature of more complex molecules, the absolute configuration at the C1 position of the propyl chain plays a crucial role in determining the affinity and selectivity for the dopamine transporter (DAT) and the serotonin transporter (SERT). Research on these complex analogs has demonstrated that introducing and resolving chiral centers can lead to more potent and selective compounds. semanticscholar.org

For instance, in a series of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) analogs, modifications to the 3-phenylpropyl side chain, which is structurally related to the 1-phenylpropyl group, have been explored. While direct studies on the stereoisomers of this compound itself are limited in the public domain, the principles derived from its more complex derivatives are informative. The three-dimensional arrangement of the phenyl group and the piperazine ring relative to each other, as dictated by the chiral center, is a key determinant of how the molecule fits into the binding pocket of its target protein.

Pharmacophore Modeling and Design Principles

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. For piperazine-containing compounds, including those with a 1-phenylpropyl substituent, pharmacophore models are valuable tools for designing new ligands with desired biological activities. nih.gov

A general pharmacophore model for piperazine derivatives targeting CNS receptors or transporters often includes several key features:

A Hydrophobic/Aromatic Group: This is represented by the phenyl ring of the 1-phenylpropyl moiety. This group typically engages in hydrophobic or aromatic stacking interactions within a specific pocket of the target protein.

A Positively Ionizable/Basic Center: One or both of the nitrogen atoms of the piperazine ring can be protonated at physiological pH. This positively charged center is often crucial for forming an ionic bond or a strong hydrogen bond with an acidic amino acid residue (e.g., aspartic acid) in the binding site.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

Defined Spatial Relationships: The distances and angles between these pharmacophoric features are critical for optimal binding and are a key output of pharmacophore modeling studies.

While a specific pharmacophore model solely for this compound is not extensively documented, models developed for related, more complex molecules provide insights. For example, pharmacophore models for certain G-protein coupled receptor antagonists with a piperazine scaffold have identified a positive nitrogen center, donor and acceptor atom centers, and hydrophobic groups as essential features. nih.gov

The design principles for new molecules based on the this compound scaffold would involve maintaining these core pharmacophoric elements while modifying other parts of the molecule to enhance properties like potency, selectivity, and pharmacokinetic profiles. The piperazine ring is considered a "privileged structure" in medicinal chemistry because it is a versatile scaffold that can be readily modified to present functional groups in a variety of spatial orientations, allowing for the fine-tuning of interactions with a biological target. nih.gov

| Feature | Description | Role in Biological Activity |

| Phenyl Group | An aromatic, hydrophobic moiety. | Engages in hydrophobic and pi-stacking interactions within the target's binding pocket. |

| Piperazine Ring | A six-membered heterocyclic ring with two nitrogen atoms. | The nitrogen atoms can act as hydrogen bond acceptors and can be protonated to form a positively charged center for ionic interactions. |

| Chiral Center | The benzylic carbon of the 1-phenylpropyl group. | Determines the three-dimensional orientation of the phenyl and piperazine groups, leading to stereospecific binding with the target. |

Computational Chemistry and Molecular Modeling in Research and Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode of 1-(1-Phenylpropyl)piperazine analogs and for predicting their affinity for biological targets.

For example, docking studies on various phenylpiperazine derivatives have shown that the protonated nitrogen atom of the piperazine (B1678402) ring can form hydrogen bonds and salt-bridge interactions with key acidic residues like Aspartic acid (Asp) in the active site of target proteins. rsc.org

Standard docking procedures often treat the protein receptor as a rigid structure. However, in reality, both the ligand and the protein can adapt their conformations to achieve the optimal fit. The Induced Fit Docking (IFD) protocol addresses this by modeling the mutual adaptations of the protein and the ligand. researchgate.net IFD offers greater accuracy than rigid-receptor docking and requires less computational power than more complex methods like full molecular dynamics simulations. researchgate.netschrodinger.com

The IFD process typically involves an iterative combination of ligand docking and protein structure refinement. researchgate.netschrodinger.com This approach has been successfully applied to study the binding of PP and its analogs to monoamine transporters. nih.govnih.gov IFD calculations for PP in hSERT suggested a very flexible binding mode, whereas a hydroxylated analog showed a more defined orientation, highlighting how small chemical modifications can significantly alter binding conformations. nih.gov This methodology is vital for accurately predicting binding poses when the receptor is known to be flexible. schrodinger.com

The six-membered piperazine ring is not planar and can adopt several low-energy conformations, primarily the 'chair' and 'boat' (or 'twist-boat') forms. The specific conformation is crucial as it dictates the spatial arrangement of the substituents and thus the molecule's ability to interact with its target.

The chair conformation is generally the most thermodynamically stable and is commonly observed in the solid-state structures of piperazine-containing macrocycles. nih.gov However, the piperazine ring is conformationally flexible. To fully explore its freedom during docking simulations, various conformations are often used as inputs. nih.gov For instance, in IFD calculations for 1-phenyl-piperazine, four initial conformations of the piperazine ring were considered: the twist boat (T) and chair (C) forms, each combined with either an axial (A) or equatorial (E) position of the phenyl substituent. nih.gov

Interestingly, the conformation can change upon binding. While the chair form is favored in the free ligand, the boat conformation has been observed in complexes where the piperazine nitrogen atoms coordinate with a metal ion. nih.gov This switch to the higher-energy boat form allows the nitrogen electron pairs to be positioned for interaction with the binding partner. nih.gov Molecular dynamics simulations have also shown that the piperazine ring can undergo conformational changes from chair to twist-boat within the binding pocket of a protein. nih.gov

| Conformation | Description | Thermodynamic Stability | Observed Context | Significance in Modeling |

|---|---|---|---|---|

| Chair | A stable, low-energy conformation with minimized steric strain. | Most stable, thermodynamically favored. nih.gov | Commonly found in solid-state structures of free ligands. nih.gov | Used as a primary starting conformation in docking studies. |

| Boat / Twist-Boat | A more flexible, higher-energy conformation. | Less stable than the chair form. | Observed in certain ligand-receptor complexes, such as when coordinating with metal ions or during dynamic simulations within a binding site. nih.govnih.gov | Important to include in simulations to explore all possible binding modes, especially with flexible targets (Induced Fit). nih.gov |

Molecular Dynamics (MD) Simulations for Ligand Stability and Protein Dynamics

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand's binding mode and the dynamic behavior of the protein-ligand complex. mdpi.com

In the context of 1-phenyl-piperazine analogs, MD simulations have been performed to assess the stability of binding modes predicted by IFD. nih.govnih.gov For example, 30-nanosecond MD simulations were used to confirm that PP and its analog, 1-(3-hydroxyphenyl)-piperazine, remained stably bound within the central binding pocket of hSERT. nih.gov These simulations can measure the flexibility of the ligand in the binding pocket. Studies have shown that the parent PP compound exhibits more conformational flexibility (more frequent changes between chair and twist-boat conformations) when bound to hSERT compared to its hydroxylated analog, indicating that substituents can stabilize a particular bound conformation. nih.gov

MD simulations are also crucial for studying larger-scale protein dynamics, such as the opening and closing of binding pockets or allosteric effects that are critical for receptor function. mdpi.com

Predicting Protein-Ligand Binding Affinity

A primary goal of computational modeling in drug design is the accurate prediction of protein-ligand binding affinity, which quantifies the strength of the interaction. mdpi.comnih.gov This is typically expressed as a dissociation constant (Kd) or inhibition constant (Ki).

Various computational methods are employed to estimate binding affinity, ranging from fast but approximate scoring functions to more rigorous but computationally expensive free-energy calculations. nih.gov

Scoring Functions: Used in molecular docking, these functions provide a rapid estimation of binding affinity based on terms for intermolecular interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts. nih.govplos.org While useful for screening large libraries, they often lack the accuracy to precisely rank different compounds. plos.org

MM-GBSA/PBSA: The Molecular Mechanics Generalized Born/Poisson-Boltzmann Surface Area (MM-GBSA/PBSA) methods are popular "end-point" techniques. They calculate the free energy of binding by combining the molecular mechanics energy of the system with a continuum solvation model. plos.org These methods offer a better balance of accuracy and computational cost than simple scoring functions and are widely used for re-scoring docked poses to improve ranking. plos.org

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are among the most rigorous and theoretically sound methods for calculating binding free energies. They involve creating a non-physical, thermodynamic cycle to compute the free energy difference between two states (e.g., a ligand in solution versus in the binding site). While highly accurate, they are computationally very demanding.

Machine Learning and Deep Learning: More recently, advanced models using machine learning and deep learning, such as convolutional neural networks (CNNs), are being developed to predict binding affinity. mdpi.comfrontiersin.org These models are trained on large datasets of known protein-ligand complexes and their experimentally measured affinities, and they have shown superior performance in accurately predicting binding strength. mdpi.comnih.gov

| Methodology | Principle | Typical Application | Advantage | Limitation |

|---|---|---|---|---|

| Docking Scoring Functions | Empirical or force-field based functions that estimate interactions. nih.gov | Virtual high-throughput screening. plos.org | Very fast. | Low accuracy, many false positives/negatives. plos.org |

| MM-GBSA/PBSA | End-point calculation combining molecular mechanics energy with a continuum solvation model. plos.org | Re-scoring and ranking of docked poses. | Good balance of speed and accuracy. plos.org | Neglects entropic effects from conformational changes. |

| FEP/TI | Alchemical free energy calculations based on statistical mechanics. | Accurate calculation for a small number of compounds. | High accuracy, considered the "gold standard". | Extremely computationally expensive. |

| Machine/Deep Learning | Models trained on large experimental datasets to recognize patterns relating structure to affinity. mdpi.com | Large-scale prediction and virtual screening. | Can achieve high predictive accuracy; fast once trained. nih.gov | Requires large, high-quality training datasets; may lack interpretability. nih.gov |

Binding affinity (a thermodynamic quantity) describes the equilibrium state of binding, but it doesn't capture the dynamics of how quickly a ligand binds (association rate, k_on) or unbinds (dissociation rate, k_off). These kinetic parameters are increasingly recognized as critical for a drug's in vivo efficacy and safety. universiteitleiden.nl The ratio of these rates (k_off / k_on) defines the equilibrium dissociation constant (Kd).

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or a receptor, to design ligands that can bind to it with high affinity and specificity. For derivatives of this compound, SBDD has been instrumental in elucidating binding modes and identifying key interactions that govern their pharmacological activity.

A notable application of SBDD involves the study of 1-phenyl-piperazine (PP) analogs and their interactions with human monoamine transporters (hSERT, hDAT, and hNET). nih.gov Induced fit docking (IFD) calculations, a form of molecular docking that accounts for the flexibility of the receptor's active site, have been employed to model the binding of these ligands. These studies revealed that the phenyl ring of the ligand typically orients towards Ala173 in one part of the binding pocket, while the piperazine moiety points toward Asp98 and Phe335 in the other end. nih.gov This orientation places the charged nitrogen of the piperazine ring in close proximity to either the backbone carbonyl oxygen of Phe335 or the carboxylate group of Asp98, suggesting crucial electrostatic or hydrogen bonding interactions. nih.gov

Molecular dynamics (MD) simulations further refine these models, providing a dynamic view of the ligand-protein complex over time and assessing the stability of the predicted binding poses. nih.gov For instance, MD simulations have been used to test the stability of different binding modes of PP and its hydroxylated analog in the human serotonin (B10506) transporter (hSERT), confirming the viability of the docked conformations. nih.gov

In another example, a fragment-based drug design (FBDD) approach was used to develop inhibitors for Trypanothione Reductase (TR), a key target in leishmaniasis. nih.gov This strategy involved identifying smaller molecular fragments that bind to the target and then computationally merging or linking them to create more potent compounds. This rational design process, guided by crystal structures and in silico investigations, led to the development of novel inhibitors, some of which incorporated a phenylpropylpiperazine-like structure. nih.gov

Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of chemical compounds against a biological target. researchgate.nettaylorfrancis.com This method docks and scores thousands to millions of virtual molecules, prioritizing a smaller, more manageable number for experimental testing. It serves as a cost-effective and time-efficient alternative or complement to experimental high-throughput screening (HTS). researchgate.netnih.gov

The this compound scaffold has been identified in vHTS campaigns aimed at discovering inhibitors for various targets. For example, a library of compounds that included N-alkyl/aryl-4-(3-substituted-3-phenylpropyl) piperazine-1-carbothioamide derivatives was screened for activity against HIV-1 reverse transcriptase. researchgate.net Such screening efforts highlight the utility of the phenylpropylpiperazine core in generating diverse chemical libraries for hit identification against a range of diseases.

In another study targeting Plasmodium falciparum, the parasite responsible for malaria, a homology model of the enzyme PfPI4KIIIβ was used for in silico screening. This led to the identification of 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine, an analog of GBR 12909, as a potential inhibitor with a favorable docking score. researchgate.net

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to construct a predictive model. This technique relies on the known structure of a homologous protein (the "template") to model the structure of the protein of interest (the "target"). taylorfrancis.com

Homology modeling has been crucial for studying the targets of this compound derivatives, particularly for receptors where crystal structures are difficult to obtain. For instance, significant efforts have been made to model the sigma-1 (σ1) receptor, a target for compounds like SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine). nih.gov These models, built using templates of related proteins, help to reveal specific features of the σ1 receptor binding site at the amino acid level, guiding the design of new ligands with improved affinity and selectivity. nih.gov

Similarly, the lack of a three-dimensional structure for the Plasmodium falciparum phosphatidylinositol 4-kinase type III beta (PfPI4KIIIβ) necessitated the use of homology modeling to understand its binding pocket and screen for inhibitors. researchgate.net This approach enabled the virtual docking of compounds like the GBR 12909 analog, providing a structural basis for its potential inhibitory activity against the malaria parasite. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly through SAR studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the potency of new, unsynthesized molecules.

A significant 3D-QSAR study was conducted on flexible analogs of GBR 12909 (1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), a potent dopamine (B1211576) transporter (DAT) inhibitor. nih.govnih.gov The study focused on substitutions in the phenylpropyl region to understand and predict selectivity for the DAT over the serotonin transporter (SERT). nih.govnih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed a predictive model for DAT/SERT selectivity. nih.govnih.gov

The complexity of modeling these highly flexible molecules, which possess numerous rotatable bonds, was addressed by constructing conformational families from representative low-energy structures. nih.gov The final CoMFA model demonstrated good predictive power, as indicated by its statistical parameters. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| q² | 0.508 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| r² | 0.685 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| Number of Components | 2 | The number of principal components used to build the model. |

| Steric Contribution | 65% | The percentage contribution of steric fields to the model. |

| Electrostatic Contribution | 35% | The percentage contribution of electrostatic fields to the model. |

The CoMFA contour maps generated from this study visually represent the regions around the molecule where steric and electrostatic properties influence selectivity. nih.gov For example, the maps might indicate that bulky substituents in a specific region increase DAT selectivity, while electropositive groups in another area decrease it. This information is invaluable for guiding the synthesis of new analogs with a desired pharmacological profile.

Structure-activity relationship (SAR) studies, which form the foundation of QSAR, have been extensively performed on this class of compounds. For instance, research on 2- and 3-substituted analogs of GBR 12909 revealed that binding affinities for DAT and SERT are highly dependent on the position and nature of the substituents on the phenylpropyl side chain, with steric and electronic effects playing a key role. nih.gov The SAR for the 2-substituted series was found to be markedly different from the 3-substituted series, providing detailed insights that can be used to refine QSAR models. nih.gov

Future Directions and Emerging Research Avenues